Cyclo FC
CAS No.: 40505-45-1
Cat. No.: VC1609636
Molecular Formula: C9H11ClFN3O4
Molecular Weight: 279.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40505-45-1 |
---|---|
Molecular Formula | C9H11ClFN3O4 |
Molecular Weight | 279.65 g/mol |
IUPAC Name | (2R,4R,5R,6S)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
Standard InChI | InChI=1S/C9H10FN3O4.ClH/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11;/h1,4-6,8,11,14-15H,2H2;1H/t4-,5-,6+,8-;/m1./s1 |
Standard InChI Key | RMCFDHVUFKPQRX-CFHSPSGHSA-N |
Isomeric SMILES | C1=C(C(=N)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)F.Cl |
SMILES | C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.Cl |
Canonical SMILES | C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.Cl |
Introduction
Chemical Identity and Basic Information
Cyclo FC, also known as 5-fluoro-2,2'-cyclocytidine, is a cyclic nucleoside derivative with potential applications in pharmaceutical development. The compound has the molecular formula C9H11ClFN3O4 (as the hydrochloride salt) and is identified by the CAS registry number 40505-45-1 . In its base form, without the hydrochloride, the compound has the molecular formula C9H10FN3O4 .
The systematic IUPAC name of the compound is (2R,4R,5R)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol, reflecting its complex tricyclic structure . The compound is also cataloged in chemical databases with the identifier NSC 166641, indicating its registration in the National Service Center compound repository .
Structural Characteristics and Properties
Cyclo FC possesses a unique chemical architecture characterized by a tricyclic system comprising fused heterocyclic rings. The structure features a fluorinated cytosine moiety that has been cyclized to form a rigid conformational structure.
Physical and Chemical Properties
The physical and chemical properties of Cyclo FC are crucial for understanding its behavior in biological systems and its potential applications:
Structural Representation
The molecular structure of Cyclo FC can be represented by its SMILES notation:
C1=C(C(=N)N=C2N1[C@H]3C(O2)C@@HO)F
This notation captures the stereochemistry and connectivity of the molecule, highlighting its cyclic nature and the presence of a fluorine atom on the cytosine-like moiety.
Predicted Collision Cross Section Data
Mass spectrometry analysis of Cyclo FC reveals characteristic collision cross-section (CCS) values for various adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 244.07282 | 150.5 |
[M+Na]⁺ | 266.05476 | 159.3 |
[M+NH₄]⁺ | 261.09936 | 156.0 |
[M+K]⁺ | 282.02870 | 160.6 |
[M-H]⁻ | 242.05826 | 150.6 |
[M+Na-2H]⁻ | 264.04021 | 149.1 |
[M]⁺ | 243.06499 | 151.2 |
[M]⁻ | 243.06609 | 151.2 |
These values are essential for analytical identification and characterization of the compound in complex mixtures .
Chemical Relationships and Synonyms
Cyclo FC is known by several names in scientific literature and chemical databases, which is important for comprehensive literature searches and proper identification:
Common Names and Identifiers
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Cyclo FC
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Flurocitabine hydrochloride
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5-Fluoro-2,2'-cyclocytidine
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5-F-Anhydro-ara-C hydrochloride
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NSC 166641
Structural Relationships
Cyclo FC (CID 124482) is related to a parent compound with CID 71430, which represents the non-hydrochloride form of the molecule . This relationship highlights the different salt forms that may exist for pharmaceutical applications, each potentially offering distinct solubility, stability, or bioavailability characteristics.
Research Applications and Significance
The structural similarity of Cyclo FC to other nucleoside analogs suggests potential applications in therapeutic areas, particularly in antiviral and anticancer research. While specific research on Cyclo FC itself is limited in the provided sources, related fluorinated nucleosides have demonstrated significant biological activities.
Analytical Considerations
The characterization and analysis of Cyclo FC require specialized techniques due to its complex structure and specific physicochemical properties.
Identification Techniques
Multiple analytical techniques can be employed for the identification and characterization of Cyclo FC:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Essential for structural confirmation and stereochemical analysis
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Mass Spectrometry (MS): Useful for molecular weight confirmation and fragment analysis
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High-Performance Liquid Chromatography (HPLC): Important for purity determination
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Infrared Spectroscopy (IR): Valuable for functional group identification
Structural Verification
Comparative Analysis with Related Compounds
The fluorinated nucleoside family includes several compounds with structural similarities to Cyclo FC, each with unique biological activities and applications.
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